molecular formula C26H25ClOP+ B11961964 (4-Methoxyphenyl)methyl-triphenylphosphanium;hydrochloride

(4-Methoxyphenyl)methyl-triphenylphosphanium;hydrochloride

Cat. No.: B11961964
M. Wt: 419.9 g/mol
InChI Key: YQXBNCFNXOFWLR-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)methyl-triphenylphosphanium hydrochloride is a quaternary phosphonium salt characterized by a triphenylphosphonium core substituted with a (4-methoxyphenyl)methyl group and a chloride counterion. This compound is primarily utilized in organic synthesis, particularly as an intermediate in multi-step reactions involving condensation, acylation, nitration, and reduction processes . Phosphonium salts like this are pivotal in Wittig reactions, phase-transfer catalysis, and as ionic liquids due to their stability and tunable solubility .

Properties

Molecular Formula

C26H25ClOP+

Molecular Weight

419.9 g/mol

IUPAC Name

(4-methoxyphenyl)methyl-triphenylphosphanium;hydrochloride

InChI

InChI=1S/C26H24OP.ClH/c1-27-23-19-17-22(18-20-23)21-28(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26;/h2-20H,21H2,1H3;1H/q+1;

InChI Key

YQXBNCFNXOFWLR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxybenzyl)triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with 4-methoxybenzyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of (4-Methoxybenzyl)triphenylphosphonium chloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxybenzyl)triphenylphosphonium chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with (4-Methoxybenzyl)triphenylphosphonium chloride include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a phosphonium salt with an amine group attached to the benzyl moiety .

Scientific Research Applications

The compound (4-Methoxyphenyl)methyl-triphenylphosphanium;hydrochloride is a phosphonium salt that has garnered interest in various scientific research applications, particularly in organic synthesis, electrochemistry, and potential biological studies. Below is a comprehensive overview of its applications, supported by relevant case studies and data.

Organic Synthesis

The compound serves as an important reagent in organic synthesis, particularly for the formation of carbon-carbon bonds. Its ability to act as a nucleophile makes it suitable for various synthetic pathways, including:

  • Alkylation Reactions : It can be used to introduce alkyl groups into other organic molecules.
  • Synthesis of Phosphonium Ylides : These intermediates are crucial for the Wittig reaction, which is widely used to synthesize alkenes from carbonyl compounds.

Electrochemical Studies

Research indicates that phosphonium salts like (4-Methoxyphenyl)methyl-triphenylphosphanium;hydrochloride can be utilized in electrochemical reactions:

  • C-C Bond Cleavage : Studies have shown its effectiveness in facilitating oxidative cleavage of carbon-carbon bonds under electrochemical conditions. This property can be harnessed for the degradation of organic pollutants or in synthetic applications where bond activation is necessary .

Case Study 1: Electrochemical Oxidative C-C Bond Cleavage

In a study focused on the electrochemical properties of triphenylphosphonium salts, (4-Methoxyphenyl)methyl-triphenylphosphanium;hydrochloride was tested for its ability to facilitate C-C bond cleavage. The results demonstrated that under controlled conditions, the compound could effectively oxidize substrates leading to high yields of desired products .

Case Study 2: Protein Interaction Studies

Research involving docking simulations indicated that (4-Methoxyphenyl)methyl-triphenylphosphanium;hydrochloride exhibits significant binding affinity towards certain protein targets. This suggests its potential utility in drug design and development, particularly for diseases where such protein interactions are crucial.

Data Tables

Application AreaDescription
Organic SynthesisAlkylation and ylide formation for Wittig reactions
ElectrochemistryC-C bond cleavage under electrochemical conditions
Biological StudiesPotential interactions with proteins and anticancer activity

Mechanism of Action

The mechanism of action of (4-Methoxybenzyl)triphenylphosphonium chloride involves its interaction with cellular membranes and proteins. The phosphonium group allows the compound to cross lipid bilayers easily, making it effective in targeting mitochondria. Once inside the cell, it can interact with various molecular targets, including enzymes and ion channels, affecting cellular function and metabolism .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Phosphonium Salts and Related Compounds

Compound Name Molecular Formula Molecular Weight Key Functional Groups Solubility Primary Applications
(4-Methoxyphenyl)methyl-triphenylphosphanium hydrochloride C₂₆H₂₆ClOP 420.91 Methoxyphenyl, phosphonium, chloride Polar aprotic solvents (e.g., DMSO, methanol) Organic synthesis, catalysis
Triphenyl(4-pyridinylmethyl)phosphonium chloride C₂₅H₂₂ClNP 405.88 Pyridinyl, phosphonium, chloride Similar to phosphonium salts Catalysis, coordination chemistry
(Chloromethyl)-triphenylphosphonium chloride C₁₉H₁₇Cl₂P 355.67 Chloromethyl, phosphonium, chloride Chloroform, THF Wittig reactions, alkylation
{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}(triphenyl)phosphonium chloride C₂₈H₂₂Cl₂N₂OP 535.36 Oxadiazole, chlorophenyl, phosphonium Limited data; likely DMSO Bioactive compound synthesis
[3-(4-Methylphenyl)phenyl]methanamine hydrochloride C₁₄H₁₆ClN 233.74 Methylphenyl, benzylamine, chloride Methanol, chloroform Pharmaceutical intermediates

Pharmacological and Toxicological Considerations

The methoxy group may reduce cytotoxicity compared to halogenated analogs, but thorough toxicological studies are lacking .

Biological Activity

(4-Methoxyphenyl)methyl-triphenylphosphanium;hydrochloride, often referred to as TPP (triphenylphosphonium) derivative, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its synthesis, biological interactions, and implications for therapeutic applications.

Synthesis

The synthesis of (4-Methoxyphenyl)methyl-triphenylphosphanium;hydrochloride can be achieved through various methods, ensuring high purity and yield. One common approach involves the quenching reaction of triphenylphosphine with 4-methoxybenzyl chloride in the presence of hydrochloric acid. This reaction allows for precise control over the synthesis process, minimizing impurities.

Biological Activity Overview

The biological activity of TPP derivatives is primarily linked to their ability to interact with biomolecules, particularly in mitochondrial contexts. The following sections detail specific areas of biological activity:

1. Antiproliferative Effects

Recent studies have indicated that TPP derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For instance, triphenylphosphonium cations have been shown to preferentially accumulate in mitochondria, leading to mitochondrial depolarization and apoptosis in cancer cells such as MDA-MB-231 (breast carcinoma) and K-562 (human leukemia) cells .

Cell LineConcentration (μM)Effect
MDA-MB-23125-50Induced mitochondrial depolarization
K-562≥50Altered mitochondrial membrane potential

The mechanism behind the biological activity of TPP derivatives often involves mitochondrial dysfunction. The introduction of TPP cations into compounds enhances their accumulation in mitochondria, which is crucial for inducing cytotoxic effects. This mitochondrial targeting is pivotal for the development of anticancer agents that exploit the unique metabolic requirements of cancer cells .

Case Studies

Several case studies highlight the biological efficacy of TPP derivatives:

  • Study on Mitochondrial Accumulation : A study demonstrated that TPP conjugates significantly increased cytotoxicity in human breast cancer cells compared to nonmalignant cells. The mechanism involved rapid mitochondrial membrane depolarization and subsequent release of cytochrome c, leading to apoptosis predominantly via autophagy .
  • Inhibition Studies : Another investigation focused on the structure-activity relationships (SAR) of various TPP derivatives against Trypanosoma brucei, the causative agent of African sleeping sickness. The study identified several potent inhibitors with selectivity over human liver cells, suggesting a promising avenue for developing antiparasitic drugs .

Interaction Studies

To further understand how (4-Methoxyphenyl)methyl-triphenylphosphanium;hydrochloride behaves in biological environments, interaction studies using protein-ligand docking simulations and spectroscopic techniques such as NMR are recommended. These studies can elucidate how this compound interacts with biomacromolecules, providing insights into its potential biological activities.

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